- Mechanistic studies into amine-mediated electrophilic arene borylation and its application in MIDA boronate synthesis, Journal of the American Chemical Society, 2013, 135(1), 474-487

Cas no 922706-40-9 (2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

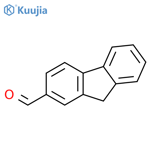

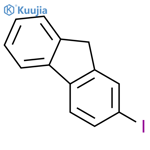

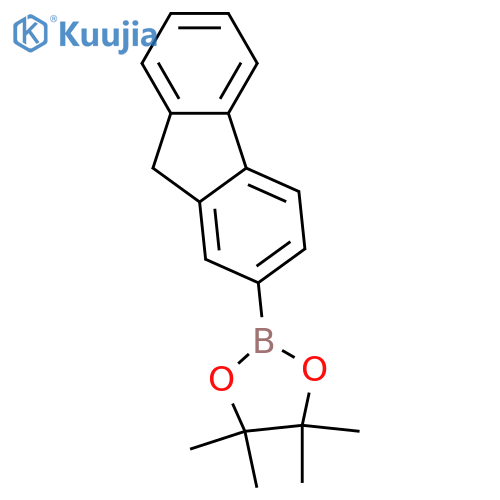

922706-40-9 structure

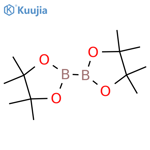

상품 이름:2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS 번호:922706-40-9

MF:C19H21BO2

메가와트:292.179845571518

MDL:MFCD16294548

CID:740034

PubChem ID:56925000

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 화학적 및 물리적 성질

이름 및 식별자

-

- 1,3,2-Dioxaborolane, 2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-

- Fluorene-2-boronic acid pinacol ester

- 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- 2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- AMTB249

- 9H-Fluorene-2-boronic Acid Pinacol Ester

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-9H-fluorene

- 2-(2-FLUORENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE

- 2-(FLUOREN-2-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE

- C19H21BO2

- MB14875

- OR303495

- 4,4,5,5-Tetramethyl-2-(9H-fluorene-2-yl)-1,3,2

- 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)

- CS-0153847

- F1245

- AS-2449

- EN300-317068

- DB-191708

- 922706-40-9

- AKOS016339780

- s11265

- SY128743

- SCHEMBL29265

- DTXSID60718876

- MFCD16294548

- 2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

- MDL: MFCD16294548

- 인치: 1S/C19H21BO2/c1-18(2)19(3,4)22-20(21-18)15-9-10-17-14(12-15)11-13-7-5-6-8-16(13)17/h5-10,12H,11H2,1-4H3

- InChIKey: WVJQQLZHOADEAF-UHFFFAOYSA-N

- 미소: O1C(C)(C)C(C)(C)OB1C1C=C2C(C3C(C2)=CC=CC=3)=CC=1

계산된 속성

- 정밀분자량: 292.16300

- 동위원소 질량: 292.1634601g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 22

- 회전 가능한 화학 키 수량: 1

- 복잡도: 417

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 18.5

실험적 성질

- 융해점: 76.0 to 80.0 deg-C

- PSA: 18.46000

- LogP: 3.55700

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 보안 정보

- 신호어:Warning

- 피해 선언: H315; H319; H335

- 경고성 성명: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 저장 조건:Store at room temperature

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 세관 데이터

- 세관 번호:2934999090

- 세관 데이터:

중국 세관 번호:

2934999090개요:

293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품 이름, 어셈블리 컨텐트, 사용

요약:

293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-2449-0.5G |

2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |

922706-40-9 | >95% | 0.5g |

£16.00 | 2025-02-08 | |

| abcr | AB264383-1g |

Fluorene-2-boronic acid pinacol ester, 95%; . |

922706-40-9 | 95% | 1g |

€63.20 | 2025-03-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07055-5g |

2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

922706-40-9 | 99% | 5g |

¥289.0 | 2024-07-18 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51947-5g |

Fluorene-2-boronic acid pinacol ester, 95% |

922706-40-9 | 95% | 5g |

¥3479.00 | 2023-03-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YT276-1g |

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

922706-40-9 | 99% | 1g |

293.0CNY | 2021-08-04 | |

| TRC | F632035-1g |

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

922706-40-9 | 1g |

$ 80.00 | 2022-06-04 | ||

| Chemenu | CM218987-25g |

2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |

922706-40-9 | 99% | 25g |

$*** | 2023-05-29 | |

| TRC | F632035-250mg |

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

922706-40-9 | 250mg |

$75.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X07055-25g |

2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

922706-40-9 | 99% | 25g |

¥960.0 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224487-250mg |

2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |

922706-40-9 | 98% | 250mg |

¥78.00 | 2024-04-25 |

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 합성 방법

합성회로 1

반응 조건

1.1 Reagents: 2,6-Di-tert-butylpyridine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: 1,2-Dichlorobenzene ; 48 h, 100 °C

1.2 Reagents: Triethylamine ; 1 h

1.2 Reagents: Triethylamine ; 1 h

참조

합성회로 2

반응 조건

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 22 h, 60 °C

참조

- New chromophoric structures for lanthanide chelates field of the invention, World Intellectual Property Organization, , ,

합성회로 3

반응 조건

1.1 Reagents: Potassium methoxide Catalysts: 4-Phenylpyridine Solvents: tert-Butyl methyl ether ; 12 h, 85 °C; 85 °C → rt

1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt

1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt

참조

- Pyridine-Catalyzed Radical Borylation of Aryl Halides, Journal of the American Chemical Society, 2017, 139(2), 607-610

합성회로 4

반응 조건

1.1 Reagents: 2,6-Di-tert-butylpyridine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: 1,2-Dichlorobenzene ; 48 h, 100 °C

1.2 Reagents: Triethylamine ; 1 h, rt

1.2 Reagents: Triethylamine ; 1 h, rt

참조

- Process for the borylation of arenes and heteroaryls, World Intellectual Property Organization, , ,

합성회로 5

반응 조건

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 45 h, 90 °C

참조

- Iron-catalysed enantioselective Suzuki-Miyaura coupling of racemic alkyl bromides, Chemical Communications (Cambridge, 2019, 55(8), 1128-1131

합성회로 6

반응 조건

1.1 Reagents: Potassium methoxide Catalysts: 4-Phenylpyridine Solvents: tert-Butyl methyl ether ; 12 h, 85 °C; 85 °C → rt

1.2 Reagents: Acetic acid ; pH 7

1.2 Reagents: Acetic acid ; pH 7

참조

- Preparation method of aryl borate and alkenyl borate, China, , ,

합성회로 7

반응 조건

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane

참조

- A novel fluorene-based gold(I) complex with aggregate fluorescence change: a single-component white light-emitting luminophor, Chemical Communications (Cambridge, 2014, 50(75), 11033-11035

합성회로 8

반응 조건

1.1 Reagents: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone Catalysts: Bis(1,5-cyclooctadiene)nickel , Trioctylphosphine Solvents: Toluene ; 36 h, 160 °C

참조

- Hydride Transfer Enables the Nickel-Catalyzed ipso-Borylation and Silylation of Aldehydes, Chemistry - A European Journal, 2020, 26(2), 423-427

합성회로 9

반응 조건

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C

참조

- Metal-Free and Redox-Neutral Conversion of Organotrifluoroborates into Radicals Enabled by Visible Light, Angewandte Chemie, 2018, 57(41), 13499-13503

합성회로 10

반응 조건

1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ; rt; 2 h, 180 °C; 180 °C → rt

1.2 Reagents: Triethylamine ; 0.5 h, rt

1.2 Reagents: Triethylamine ; 0.5 h, rt

참조

- Multiple Electrophilic C-H Borylation of Arenes Using Boron Triiodide, Organic Letters, 2020, 22(2), 700-704

합성회로 11

반응 조건

1.1 Reagents: Oxygen Solvents: Dimethyl carbonate ; 48 h, 35 °C

참조

- Photoinduced Divergent Deaminative Borylation and Hydrodeamination of Primary Aromatic Amines, Organic Letters, 2022, 24(23), 4281-4285

합성회로 12

반응 조건

1.1 Reagents: Carbon dioxide Catalysts: Pyrene Solvents: Cyclopentyl methyl ether ; 24 h, 1 atm, 30 °C

1.2 Reagents: Silica Solvents: Diethyl ether

1.2 Reagents: Silica Solvents: Diethyl ether

참조

- Photoinduced deaminative borylation of unactivated aromatic amines enhanced by CO2, ChemRxiv, 2021, 1, 1-7

합성회로 13

반응 조건

1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ; 12 h, 200 °C; 200 °C → rt

1.2 Reagents: Triethylamine Solvents: 1,2,4-Trichlorobenzene ; rt

1.2 Reagents: Triethylamine Solvents: 1,2,4-Trichlorobenzene ; rt

참조

- Preparation of boron diiodide compounds, and preparation of boronic acids and boronic acid esters using the boron diiodide compounds, Japan, , ,

합성회로 14

반응 조건

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: 1,4-Dioxane ; 8 h, 80 °C

참조

- White light emitting compound having isocyano-bridged gold and fluorene as skeleton, preparation method and application thereof, China, , ,

합성회로 15

반응 조건

1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 36 h

참조

- Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

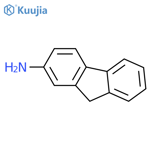

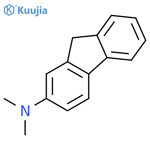

- 9H-Fluoren-2-amine,N,N-dimethyl-

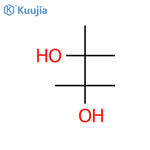

- 2,3-Dimethylbutane-2,3-diol

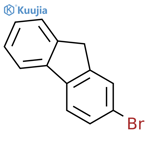

- 2-Bromofluorene

- Fluorene-2-carboxaldehyde

- 2-Aminofluorene

- Bis(pinacolato)diborane

- 2-Iodo-9H-fluorene

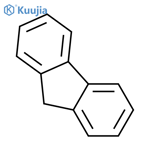

- Fluorene

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 관련 문헌

-

1. Back matter

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

922706-40-9 (2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 관련 제품

- 569343-09-5(1,3,2-Dioxaborolane, 2-(9,9-dimethyl-9h-fluoren-2-yl)-4,4,5,5-tetramethyl)

- 2418714-31-3(4-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}naphthalene-2-carbonyl)morpholine)

- 2034331-59-2(4-acetyl-N-cyclopentyl-N-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide)

- 627040-99-7(N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)furan-2-carboxamide)

- 1258608-90-0(5-(4-methoxycarbonylphenyl)pyridine-3-carboxylic Acid)

- 1805312-68-8(Methyl 4-(chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate)

- 1159882-83-3(3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE)

- 1179058-02-6(1-(5-bromothiophen-2-yl)ethyl(propan-2-yl)amine)

- 1340095-72-8(3-{1-(bromomethyl)-3-methylcyclohexyloxy}oxolane)

- 63246-63-9(2-(dimethylamino)-2-methylpropane-1,3-diol)

추천 공급업체

Amadis Chemical Company Limited

(CAS:922706-40-9)2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

순결:99%

재다:25g

가격 ($):258.0